N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Description
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide (commonly referred to as 5F-AB-P7AICA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the pyrrolo[2,3-b]pyridine carboxamide class. It is structurally characterized by:
- A pyrrolo[2,3-b]pyridine core substituted with a 5-fluoropentyl chain at the 1-position.
- A chiral (2S)-configured amino-oxobutan-2-yl carboxamide group at the 3-position .
First identified in analytical reports from the ADEBAR Project (2018), this compound has been linked to psychoactive effects mediated by CB1/CB2 receptor activation. Its synthesis involves enantiospecific methods to preserve the stereochemical integrity of the amino-oxobutan-2-yl moiety, critical for receptor binding .
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(16(20)24)22-18(25)14-11-23(10-5-3-4-8-19)17-13(14)7-6-9-21-17/h6-7,9,11-12,15H,3-5,8,10H2,1-2H3,(H2,20,24)(H,22,25)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJNPAIVYHNDQ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342129 | |
| Record name | (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 5-fluoropentyl group: This step often involves nucleophilic substitution reactions.
Attachment of the amino acid moiety: This is typically done through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Findings:
Core Structure :
- Pyrrolo[2,3-b]pyridine vs. Indazole : The pyrrolo[2,3-b]pyridine core in 5F-AB-P7AICA and 5F-CUMYL-P7AICA confers distinct electronic properties compared to indazole-based analogues (e.g., AB-FUBINACA). Indazole derivatives generally exhibit higher metabolic stability but similar receptor affinity .
- Fluorinated Chains : The 5-fluoropentyl chain in 5F-AB-P7AICA and 5F-CUMYL-P7AICA enhances lipophilicity and bioavailability compared to shorter fluorinated chains (e.g., 4-fluorobenzyl in AB-FUBINACA) .
In contrast, the cumyl group (2-phenylpropan-2-yl) in 5F-CUMYL-P7AICA reduces polarity, prolonging half-life but increasing neurotoxicity risks .
MDMB-FUBINACA, with a methyl ester group, shows higher affinity (Ki CB1 = 0.1 nM) due to enhanced membrane permeability .
Regulatory and Legal Status
- 5F-AB-P7AICA : Scheduled in the EU (Internal Security Fund) and U.S. states (e.g., Alabama, Kansas) since 2021–2022 .
- AB-FUBINACA : Globally controlled under UN conventions, with widespread forensic detection .
- 5F-CUMYL-P7AICA : Added to Schedule I in 2022 due to its structural evasion of prior analog laws .
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